molecular formula C17H14N2O4S B11109899 3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No.: B11109899
M. Wt: 342.4 g/mol
InChI Key: LCNGXJFWWDWQCM-UHFFFAOYSA-N
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Description

3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a benzoic acid moiety, and a 4-methylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For example, the reaction of 4-methylbenzaldehyde with thiourea in the presence of acetic acid can yield the thiazolidine ring.

    Coupling with Benzoic Acid: The thiazolidine derivative is then coupled with a benzoic acid derivative through an amide bond formation. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is unique due to its thiazolidine ring structure, which is not present in many similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

3-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c1-10-5-7-13(8-6-10)19-15(20)14(24-17(19)23)18-12-4-2-3-11(9-12)16(21)22/h2-9,14,18H,1H3,(H,21,22)

InChI Key

LCNGXJFWWDWQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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